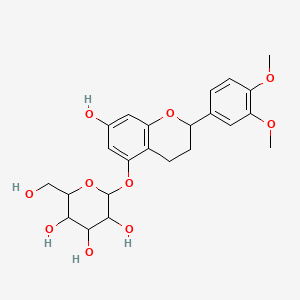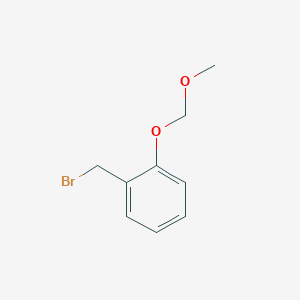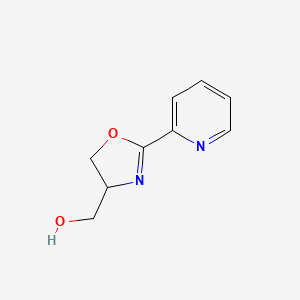![molecular formula C21H25N5O6 B14793266 N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid](/img/structure/B14793266.png)
N-{4-[2-(2-Amino-4-oxo-4,4a,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Deazatetrahydrofolic acid (DATHF) is a synthetic analog of tetrahydrofolic acid, a form of folate. Folate is a vital B-vitamin that plays a crucial role in DNA synthesis, repair, and methylation. DATHF is particularly significant in scientific research due to its unique structure and biological activity, making it a valuable tool in studying folate metabolism and related biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-deazatetrahydrofolic acid typically involves multiple steps starting from commercially available p-substituted methyl compounds. The process includes the formation of intermediate compounds through various chemical reactions such as reduction, cyclization, and functional group transformations. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 5-deazatetrahydrofolic acid follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and optimized for cost-effectiveness and efficiency. Quality control measures are implemented to ensure the consistency and purity of the compound, which is essential for its use in research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
5-Deazatetrahydrofolic acid undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized forms under specific conditions.
Reduction: Reduction of functional groups to form different derivatives.
Substitution: Replacement of specific atoms or groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
Scientific Research Applications
5-Deazatetrahydrofolic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study folate metabolism and related biochemical pathways.
Biology: Investigated for its role in cellular processes such as DNA synthesis and repair.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to inhibit specific enzymes involved in nucleotide biosynthesis.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mechanism of Action
5-Deazatetrahydrofolic acid exerts its effects by inhibiting enzymes involved in folate metabolism, such as glycinamide ribonucleotide transformylase. This inhibition disrupts the synthesis of purine nucleotides, leading to reduced cellular proliferation and induction of differentiation in certain cell types, such as leukemia cells. The compound’s molecular targets and pathways are critical for understanding its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrofolic acid: The natural form of folate, essential for various cellular processes.
Methotrexate: A folate analog used as a chemotherapeutic agent.
5,10-Dideazatetrahydrofolic acid: Another synthetic analog with similar biological activity.
Uniqueness
5-Deazatetrahydrofolic acid is unique due to its specific structure, which allows it to inhibit certain enzymes more effectively than other folate analogs. This makes it a valuable tool in research and a potential candidate for therapeutic development.
Properties
Molecular Formula |
C21H25N5O6 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[[4-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,14-15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,23,25,26,30) |
InChI Key |
ZIXNNHANGXIXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN=C2C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


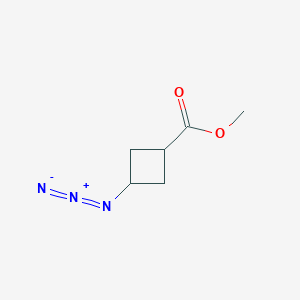
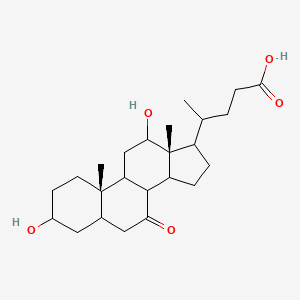
![19-Ethyl-16-oxa-3-azapentacyclo[12.6.1.02,11.04,9.017,21]henicosa-1(20),2,4,6,8,10,12,14,17(21)-nonaene](/img/structure/B14793200.png)
![(2S)-4-hydroxy-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one](/img/structure/B14793205.png)
![4-(4'-Amino-5',8'-difluorospiro[piperidine-4,2'-quinazoline]-1'-carbonyl)benzonitrile](/img/structure/B14793206.png)
![7-Bromo-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B14793212.png)
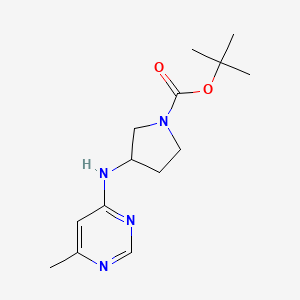
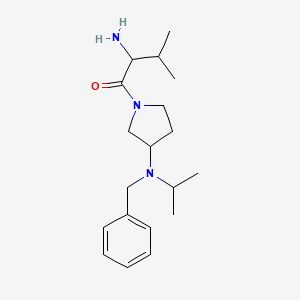

![2-amino-3-methyl-N-[(4-methylsulfanylphenyl)methyl]-N-propan-2-ylbutanamide](/img/structure/B14793241.png)
